2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine
Overview
Description
2-Cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine typically involves the reaction of cyclopropylamine with diethyl malonate under controlled conditions. The reaction proceeds through the formation of an intermediate pyrimidinone, which is then further processed to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyrimidines.
Scientific Research Applications
2-Cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
2-Cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine is compared with other similar compounds, such as:
2-Cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine
2-Cyclopropyl-N4,N4-diisopropylpyrimidine-4,6-diamine
2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-cyclopropyl-4-N,4-N-diethylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-15(4-2)10-7-9(12)13-11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXKHBQKNQCAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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